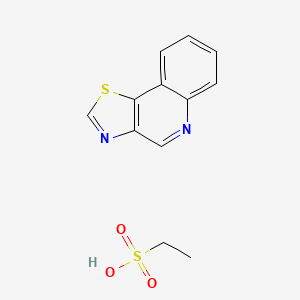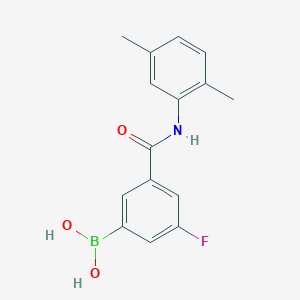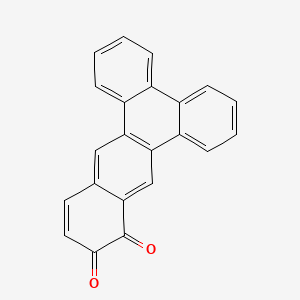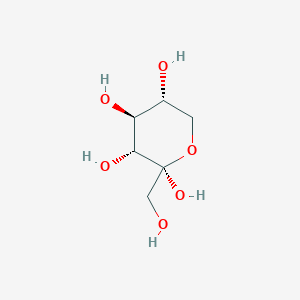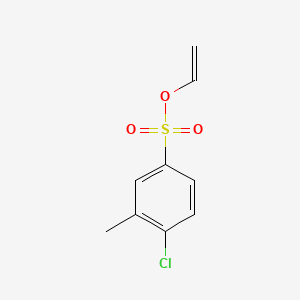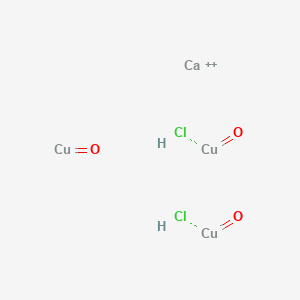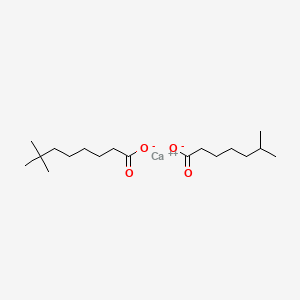
oxalate;titanium(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(III) oxalate can be synthesized through the reaction of titanium(III) chloride with oxalic acid in an aqueous solution. The reaction typically involves the following steps:
- Dissolving titanium(III) chloride in water to form a titanium(III) solution.
- Adding oxalic acid to the solution, which reacts with the titanium(III) ions to form titanium(III) oxalate.
- The resulting solution is then filtered and the solid titanium(III) oxalate is collected and dried.
Industrial Production Methods
Industrial production of titanium(III) oxalate often involves similar methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Hydrothermal methods can also be employed to produce titanium(III) oxalate with specific crystal structures and properties .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(III) oxalate undergoes various chemical reactions, including:
Oxidation: Titanium(III) can be oxidized to titanium(IV) in the presence of oxidizing agents.
Reduction: Titanium(III) oxalate can act as a reducing agent in certain chemical reactions.
Substitution: The oxalate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products
Oxidation: Titanium(IV) oxalate or other titanium(IV) compounds.
Reduction: Reduced titanium species or complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanium(III) oxalate has several scientific research applications:
Materials Science: Employed in the preparation of titanium dioxide nanoparticles and other advanced materials.
Electrochemistry: Utilized in the development of electrorheological fluids and other smart materials.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of titanium(III) oxalate involves its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways include:
Coordination Chemistry: Titanium(III) forms stable complexes with oxalate and other ligands, influencing its reactivity and stability.
Redox Chemistry: Titanium(III) can participate in electron transfer reactions, making it useful in catalytic and electrochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) oxalate: Similar in structure but with titanium in the +4 oxidation state.
Iron(III) oxalate: Another metal oxalate with different redox properties.
Vanadium(III) oxalate: Similar coordination chemistry but with vanadium instead of titanium.
Uniqueness
Titanium(III) oxalate is unique due to its specific redox properties and ability to form stable complexes with oxalate ligands. Its applications in catalysis and materials science are distinct from those of other metal oxalates .
Eigenschaften
CAS-Nummer |
14194-07-1 |
|---|---|
Molekularformel |
C6O12Ti2 |
Molekulargewicht |
359.79 g/mol |
IUPAC-Name |
oxalate;titanium(3+) |
InChI |
InChI=1S/3C2H2O4.2Ti/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
FYFRKQBKFGRDSO-UHFFFAOYSA-H |
Kanonische SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ti+3].[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)


